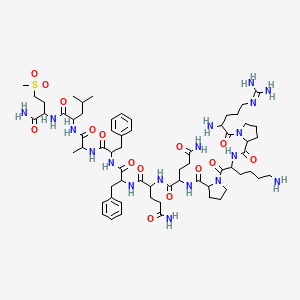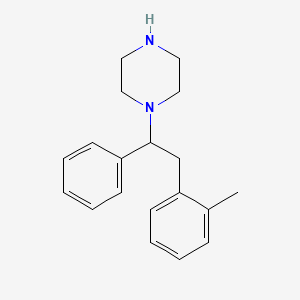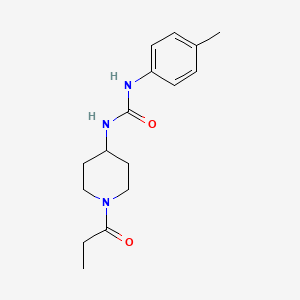
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea is a chemical compound known for its significant role as a soluble epoxide hydrolase (sEH) inhibitor. This compound has garnered attention due to its potential therapeutic applications in various medical conditions, including hypertension, inflammation, and neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea typically involves the reaction of p-tolyl isocyanate with 1-(1-propionylpiperidin-4-yl)amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or amines are employed under mild conditions.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound .
科学研究应用
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involving inflammation and oxidative stress.
Medicine: Explored for its therapeutic potential in treating hypertension, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry .
作用机制
The primary mechanism of action of 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea involves the inhibition of soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound prevents the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxy derivatives, thereby maintaining the anti-inflammatory and vasodilatory effects of EETs. This mechanism is crucial in reducing hypertension, inflammation, and neurodegeneration .
Similar Compounds:
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea: Another potent sEH inhibitor with similar therapeutic applications.
4-(5-Phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide: A dual inhibitor of sEH and COX-2, used in treating pain and inflammation.
Uniqueness: this compound stands out due to its high selectivity and potency as an sEH inhibitor. Its unique chemical structure allows for effective inhibition of sEH, making it a valuable compound in both research and therapeutic contexts .
属性
分子式 |
C16H23N3O2 |
|---|---|
分子量 |
289.37 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C16H23N3O2/c1-3-15(20)19-10-8-14(9-11-19)18-16(21)17-13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H2,17,18,21) |
InChI 键 |
JYILGCQJFUIUHF-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)
![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)
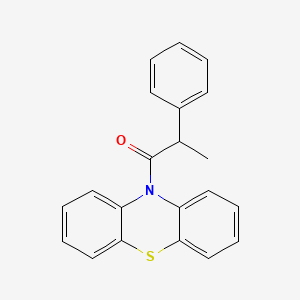
![[Tdf1]AngII](/img/structure/B10839143.png)
![[N40,Pro1,Tyr4,Nle 14]BB](/img/structure/B10839148.png)

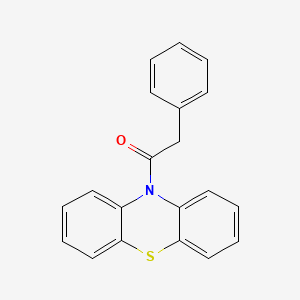
![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)
